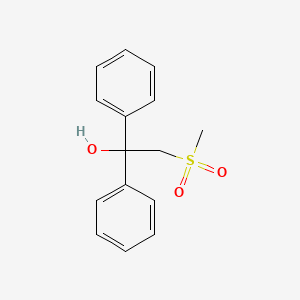
2-(Methylsulfonyl)-1,1-diphenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfonyl)-1,1-diphenylethanol is an organic compound characterized by the presence of a methylsulfonyl group attached to a diphenylethanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-1,1-diphenylethanol typically involves the reaction of diphenylmethanol with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-(Methylsulfonyl)-1,1-diphenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Methylsulfonyl)-1,1-diphenylethanol has several applications in scientific research:
Medicine: Explored for its potential therapeutic effects in treating various diseases.
作用机制
The mechanism of action of 2-(Methylsulfonyl)-1,1-diphenylethanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
2-(Methylsulfonyl)-1,1-diphenylethanol can be compared with other similar compounds such as:
Methylsulfonylmethane (MSM): Known for its anti-inflammatory properties and used as a dietary supplement.
Dimethyl sulfone: Similar in structure but lacks the diphenylethanol backbone, used in industrial applications.
The uniqueness of this compound lies in its specific combination of the sulfonyl group with the diphenylethanol structure, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable subject of study in scientific research and industrial applications.
属性
CAS 编号 |
5324-89-0 |
|---|---|
分子式 |
C15H16O3S |
分子量 |
276.4 g/mol |
IUPAC 名称 |
2-methylsulfonyl-1,1-diphenylethanol |
InChI |
InChI=1S/C15H16O3S/c1-19(17,18)12-15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 |
InChI 键 |
WJACSUGFAFYOJF-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007992.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007995.png)
![1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007998.png)



![2-[2-(Benzylamino)-2-oxoethyl]acrylic acid](/img/structure/B12008026.png)



![1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-](/img/structure/B12008058.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12008077.png)

